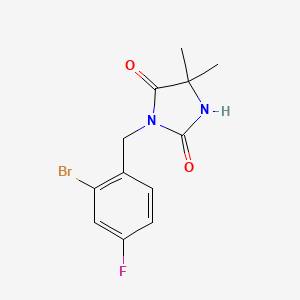
3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common route starts with the preparation of 2-bromo-4-fluorobenzyl bromide from para-aminotoluene through a series of reactions including nitration, reduction, diazotization, and bromination . This intermediate is then reacted with 5,5-dimethylimidazolidine-2,4-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione can undergo several types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the substituents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may make it a candidate for studying biological interactions and pathways.
Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. Detailed studies are needed to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to the presence of both bromo and fluoro substituents on the benzyl group, combined with the imidazolidine-2,4-dione core
Properties
Molecular Formula |
C12H12BrFN2O2 |
|---|---|
Molecular Weight |
315.14 g/mol |
IUPAC Name |
3-[(2-bromo-4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12BrFN2O2/c1-12(2)10(17)16(11(18)15-12)6-7-3-4-8(14)5-9(7)13/h3-5H,6H2,1-2H3,(H,15,18) |
InChI Key |
CMAJKBFURJWUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=C(C=C(C=C2)F)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B14913243.png)










